

Spectroscopic Fingerprints: A Guide to Differentiating 2,5-Dimethyloctane from its Isomers

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Compound of Interest

Compound Name: 2,5-Dimethyloctane

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For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products and research materials. This guide provides a comparative analysis of spectroscopic techniques for the differentiation of **2,5-dimethyloctane** from its various structural isomers. By leveraging the unique electronic and vibrational properties of each molecule, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer distinct fingerprints for unambiguous identification.

This publication details the characteristic spectral features of **2,5-dimethyloctane** and its isomers, supported by experimental data. Detailed methodologies for the key spectroscopic techniques are also provided to facilitate the replication of these results in a laboratory setting.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy for **2,5-dimethyloctane** and a selection of its isomers. These values highlight the subtle yet significant differences in the chemical environment of atoms and the fragmentation patterns, which are essential for differentiation.

Table 1: ^1H NMR Chemical Shifts (δ) in ppm

Isomer	Methyl (CH ₃) Protons	Methylene (CH ₂) Protons	Methine (CH) Protons
2,5-Dimethyloctane	~0.8-0.9 (m)	~1.1-1.5 (m)	~1.5-1.7 (m)
2,2-Dimethyloctane	~0.88 (s, 6H), ~0.88 (t, 3H)	~1.2-1.3 (m)	-
2,6-Dimethyloctane	~0.8-0.9 (m)	~1.1-1.5 (m)	~1.5 (m)
3,3-Dimethyloctane	~0.85 (s, 6H), ~0.88 (t, 3H)	~1.2-1.3 (m)	-
4,4-Dimethyloctane	~0.83 (s, 6H), ~0.88 (t, 6H)	~1.1-1.3 (m)	-
4,5-Dimethyloctane	~0.8-0.9 (m)	~1.1-1.4 (m)	~1.4-1.5 (m)

Note: Data is approximate and can vary based on solvent and instrument parameters. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Isomer	Methyl (CH ₃) Carbons	Methylene (CH ₂) Carbons	Methine (CH) Carbons	Quaternary (C) Carbons
2,5-Dimethyloctane	~14, ~20, ~22	~25, ~30, ~34, ~39	~32, ~36	-
2,2-Dimethyloctane	~14, ~23, ~29	~23, ~27, ~32, ~43	-	~30
2,6-Dimethyloctane	~11, ~19, ~23	~25, ~30, ~37, ~40	~28, ~35	-
3,3-Dimethyloctane	~9, ~27, ~29	~14, ~17, ~23, ~44	-	~33
4,4-Dimethyloctane	~9, ~25, ~29	~14, ~17, ~23, ~41	-	~33
4,5-Dimethyloctane	~12, ~14, ~15	~21, ~29, ~33	~36, ~38	-

Note: Data is approximate and can vary based on solvent and instrument parameters.

Table 3: Mass Spectrometry - Key Fragment Ions (m/z)

Isomer	Molecular Ion (M ⁺)	Key Fragment Ions
2,5-Dimethyloctane	142	43, 57, 71, 85, 99
2,2-Dimethyloctane	142	57 (base peak), 43, 71, 85
2,3-Dimethyloctane	142	43, 57, 71, 85, 99, 113
2,6-Dimethyloctane	142	43, 57, 71, 85
2,7-Dimethyloctane[1]	142	43, 57, 71, 85
3,3-Dimethyloctane	142	57, 71 (base peak), 43, 85
3,4-Dimethyloctane[2]	142	43, 57, 71, 85, 99
3,5-Dimethyloctane[3]	142	43, 57, 71, 85, 99
3,6-Dimethyloctane[4]	142	43, 57, 71, 85, 99
4,4-Dimethyloctane	142	57, 85 (base peak), 43, 71
4,5-Dimethyloctane	142	43, 57, 71, 85, 99

Note: The relative abundance of fragment ions is crucial for differentiation. The base peak is the most intense peak in the mass spectrum.

Table 4: Infrared (IR) Spectroscopy - Characteristic Absorption Bands (cm⁻¹)

Isomer	C-H Stretching	C-H Bending (CH ₃ and CH ₂)
2,5-Dimethyloctane	~2960-2850	~1465, ~1380
2,2-Dimethyloctane	~2960-2850	~1465, ~1385, ~1365 (split for gem-dimethyl)
2,3-Dimethyloctane	~2960-2850	~1465, ~1380
2,6-Dimethyloctane	~2960-2850	~1465, ~1380
2,7-Dimethyloctane[5]	~2960-2850	~1465, ~1380
3,3-Dimethyloctane	~2960-2850	~1465, ~1385, ~1365 (split for gem-dimethyl)
3,4-Dimethyloctane	~2960-2850	~1465, ~1380
3,5-Dimethyloctane[6]	~2960-2850	~1465, ~1380
3,6-Dimethyloctane[7]	~2960-2850	~1465, ~1380
4,4-Dimethyloctane	~2960-2850	~1465, ~1385, ~1365 (split for gem-dimethyl)
4,5-Dimethyloctane	~2960-2850	~1465, ~1380

Note: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to each isomer, which is critical for positive identification.

Experimental Protocols

Detailed methodologies for each spectroscopic technique are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Samples of **2,5-dimethyloctane** and its isomers are typically prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- **¹H NMR Spectroscopy:**

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: ~12 ppm.
 - Acquisition time: ~3-4 seconds.
 - Relaxation delay: 1-2 seconds.
 - Number of scans: 16-64, depending on the sample concentration.
 - Temperature: 298 K.
- ¹³C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher frequency NMR spectrometer.
 - Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: ~200 ppm.
 - Acquisition time: ~1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024 or more, as ¹³C has a low natural abundance.
 - Temperature: 298 K.

Mass Spectrometry (MS)

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

- **Sample Preparation:** Samples are typically diluted in a volatile solvent like hexane or dichloromethane to a concentration of about 100 µg/mL.
- **Gas Chromatography (GC):**
 - **Column:** A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - **Carrier Gas:** Helium at a constant flow rate of ~1 mL/min.
 - **Injector:** Split/splitless injector, operated in split mode with a split ratio of 50:1. Injector temperature: 250°C.
 - **Oven Program:** Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
- **Mass Spectrometry (MS):**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Analyzer:** Quadrupole or Ion Trap.
 - **Scan Range:** m/z 40-200.
 - **Ion Source Temperature:** 230°C.
 - **Interface Temperature:** 280°C.

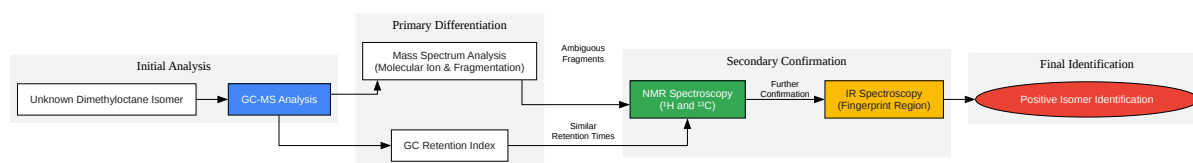
Infrared (IR) Spectroscopy

- **Technique:** Fourier Transform Infrared (FTIR) Spectroscopy.
- **Sample Preparation:** A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Instrument:** A standard FTIR spectrometer.
- **Parameters:**

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Atmosphere: The instrument is typically purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Visualization of the Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of **2,5-dimethyloctane** from its isomers.



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Caption: Workflow for Isomer Differentiation.

By following this structured approach and comparing the acquired spectroscopic data with the reference tables provided, researchers can confidently differentiate **2,5-dimethyloctane** from its various structural isomers. This guide serves as a valuable resource for ensuring the chemical integrity of compounds in research and development.

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